molecular formula C9H13Cl2N3 B1282399 (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride CAS No. 92809-96-6

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride

Cat. No. B1282399
CAS RN: 92809-96-6
M. Wt: 234.12 g/mol
InChI Key: CNFKFLUGCPBOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly discussed in the provided papers, but its structure is related to the compounds studied within these papers. Benzimidazole derivatives are known for their wide range of biological activities and are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various methods. For instance, the paper titled "Rearrangement of quinoxalin-2-ones when exposed to enamines generated in situ from ketones and ammonium acetate" discusses a novel rearrangement of 3-benzoylquinoxalin-2(1H)-ones with enamines to produce substituted 1-(pyrrolyl)benzimidazolone derivatives . Although this does not directly describe the synthesis of (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride, it provides insight into the types of reactions that can be used to synthesize complex benzimidazole-related structures.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using various spectral methods and X-ray crystallography. In the paper "2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation," the structural properties of a related compound were investigated using these techniques . The study utilized Density Functional Theory (DFT) calculations to analyze energies, geometries, vibrational wavenumbers, and NMR spectroscopy, showing good agreement between theoretical and experimental values.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions. For example, the paper on the synthesis of Pyrimido[1,2-a]benzimidazoles describes the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to various products depending on the reaction conditions and subsequent treatments . These reactions demonstrate the reactivity of the benzimidazole moiety and its potential for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. The DFT calculations and NBO analysis performed in the study of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester provide insights into the electronic properties and reactivity of such compounds . Additionally, the antibacterial activity screening mentioned in the same paper suggests that these compounds can have significant biological properties, which are important for their potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride and its derivatives have been explored for their potential in cancer treatment. Ghani and Mansour (2011) synthesized palladium(II) and platinum(II) complexes containing benzimidazole ligands, revealing their activity against various cancer cell lines, including breast, colon, and hepatic cancers (Ghani & Mansour, 2011). Similarly, Salahuddin et al. (2014) evaluated benzimidazole derivatives for their anticancer properties, identifying compounds with activity against breast cancer cell lines (Salahuddin et al., 2014).

Antihypertensive and Antiprotozoal Activity

The compound has been studied for its potential in treating hypertension. Sharma et al. (2010) synthesized derivatives showing potent antihypertensive effects (Sharma, Kohli, & Sharma, 2010). Additionally, Pérez‐Villanueva et al. (2013) reported the synthesis of benzimidazole derivatives with strong activity against protozoa, including Trichomonas vaginalis and Giardia intestinalis (Pérez‐Villanueva et al., 2013).

DNA Interaction and Inhibitory Effects

Alpan, Gunes, and Topçu (2007) investigated benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, a key target in cancer therapy (Alpan, Gunes, & Topçu, 2007). This indicates the compound's potential in modulating DNA-related processes.

Antibacterial and Hemolytic Activities

Ghani and Mansour (2011) also assessed the antibacterial activity of benzimidazole derivatives, showing effectiveness against bacterial strains (Ghani & Mansour, 2011). Belousova et al. (2007) synthesized glycosides of benzimidazole derivatives and studied their hemolytic activity, indicating potential for drug development (Belousova, Osyanin, & Klenova, 2007).

Antioxidant Properties

Compounds based on benzimidazole have been studied for their antioxidant properties. Kuş et al. (2004) synthesized derivatives showing significant effects on lipid peroxidation in rat liver, suggesting potential for protective roles against oxidative stress (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Antifungal and Agricultural Applications

Campos et al. (2015) explored the use of benzimidazole derivatives in agriculture, specifically for the sustained release of fungicides, showcasing its utility in plant protection (Campos et al., 2015).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-10-6-9-11-7-4-2-3-5-8(7)12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFKFLUGCPBOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride

CAS RN

92809-96-6
Record name [(1H-1,3-benzodiazol-2-yl)methyl](methyl)amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylamine (5.0 g, 0.16 mole) was dissolved in a solution of Et2O (100 mL) and EtOH (5 mL) at 0° C., and 2-chloromethylbenzimidazole (13.4 g, 0.08 mole) was added in small portions. The reaction mixture was stirred at RT for 3 h, then was allowed to stand at RT overnight. More Et2O (200 mL) was added, and the reaction was cooled in an ice bath for 3 h before filtering off the precipitate. The filtrate was saturated with HCl and filtered, and the filtrate was concentrated. Silica gel chromatography (step gradient, 10-25% MeOH/CH2Cl2) yielded the title compound (2.5 g, 13%): 1H NMR (250 MHz, 5:1 DMSO-d6 /CDCl3) δ 7.13-7.54 (m, 4H), 4.11 (s, 2H), 2.50 (s, 3H); MS (ES) m/e 162.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
13%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.